3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzotriazine Core: Starting from an appropriate aromatic amine, the benzotriazine core can be synthesized through diazotization followed by cyclization.
Thiazole Ring Formation: The thiazole ring can be introduced via a condensation reaction involving a thioamide and an α-haloketone.
Coupling Reaction: The final step involves coupling the benzotriazine and thiazole moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzotriazine ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzotriazine Derivatives: Compounds like 1,2,3-benzotriazine-4(3H)-one.
Thiazole Derivatives: Compounds like 2-aminothiazole.
Uniqueness
What sets 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide apart is its unique combination of the benzotriazine and thiazole rings, which may confer distinct biological activities and chemical properties compared to other compounds.
Properties
Molecular Formula |
C13H11N5O2S |
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Molecular Weight |
301.33 g/mol |
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H11N5O2S/c19-11(15-13-14-6-8-21-13)5-7-18-12(20)9-3-1-2-4-10(9)16-17-18/h1-4,6,8H,5,7H2,(H,14,15,19) |
InChI Key |
YKSQEXCZIHQYEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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